REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][CH2:5]O.P(Br)(Br)[Br:12]>>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][CH2:5][Br:12]
|
Name
|
|
Quantity
|
550 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(CCO)C=CC=C1
|
Name
|
|
Quantity
|
375 g
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
ice
|
Quantity
|
6 kg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for three hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated on a steam bath for three hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with three 600 and two 200 ml portions of ether
|
Type
|
WASH
|
Details
|
The ether extracts are washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(CCBr)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 531 g | |
YIELD: CALCULATEDPERCENTYIELD | 145.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |